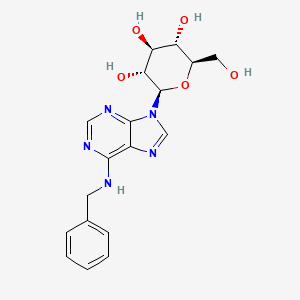

6-Benzylaminopurine 9-(beta-D-glucoside)

Description

Contextualization of Cytokinin Conjugates in Plant Biology

Cytokinins are a class of phytohormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, differentiation, shoot and root morphogenesis, and leaf senescence. scispace.com To maintain physiological balance, plants employ several mechanisms to control the levels of active cytokinins, one of which is the formation of cytokinin conjugates. nih.gov These conjugates are molecules in which the cytokinin is linked to another chemical group, commonly a sugar or an amino acid.

Glycosidic conjugation is a primary modification, resulting in O-glucosides and N-glucosides. In O-glucosides, a sugar molecule is attached to a hydroxyl group on the cytokinin's side chain. In N-glucosides, the sugar is attached to a nitrogen atom on the purine (B94841) ring, typically at the N3, N7, or N9 position. frontiersin.orgmdpi.com These conjugated forms are generally considered biologically inactive and serve various functions, including transport, protection from enzymatic degradation, and both reversible and irreversible inactivation, thereby playing a crucial part in cytokinin homeostasis. nih.gov

Significance of N-Glucosylation in Cytokinin Metabolism and Homeostasis

N-glucosylation is a key metabolic pathway for deactivating cytokinin bases. frontiersin.org This process is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). nih.govresearchgate.net In the model plant Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2, have been identified as responsible for the formation of N7- and N9-glucosides. frontiersin.org

Cytokinin N-glucosides, particularly the N7 and N9 forms, are widespread among vascular plants and can constitute the most abundant group of cytokinin metabolites in many species. frontiersin.orgnih.gov For a long time, these compounds were regarded as irreversibly inactivated end-products, as they are generally resistant to cleavage by β-glucosidases, which can reactivate O-glucosides. frontiersin.org This supposed irreversibility led to the view that N-glucosylation is a terminal step in cytokinin deactivation, effectively removing excess active cytokinins from the cellular environment to maintain homeostasis. researchgate.net

| Enzyme Class | Function | Specific Examples | Reference |

|---|---|---|---|

| Isopentenyl Transferase (IPT) | Biosynthesis (key enzyme) | AtIPT in Arabidopsis | mdpi.com |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Irreversible degradation | AtCKX1, ZmCKX2 in Arabidopsis and maize | frontiersin.org |

| UDP-Glucosyltransferases (UGTs) | N-glucosylation (inactivation) | UGT76C1, UGT76C2 in Arabidopsis | frontiersin.org |

| β-glucosidases | Reactivation of O-glucosides | Zm-p60.1 in maize (can also hydrolyze some N9-glucosides) | frontiersin.org |

Identity of 6-Benzylaminopurine (B1666704) 9-(beta-D-glucoside) as a Specific N9-Cytokinin Glucoside

6-Benzylaminopurine (BAP) is a synthetic cytokinin widely used in plant tissue culture and agriculture to stimulate cell division and development. wikipedia.org Like naturally occurring cytokinins, BAP is subject to metabolic processing within plant tissues. 6-Benzylaminopurine 9-(beta-D-glucoside) is the specific conjugate formed when a glucose molecule is attached to the nitrogen atom at the 9th position of the purine ring of BAP.

This compound is classified as an N9-glucoside of an aromatic cytokinin. Its presence in plants has been documented in scientific literature. A notable early identification was in primary crown gall tumors on tomato plants induced by Agrobacterium tumefaciens. Mass spectrometry and other analytical methods identified a "9-hexoside of 6-benzylaminopurine" alongside BAP and its riboside, confirming that this specific N9-conjugate can be formed in plant tissues. researchgate.net

Overview of Research Trajectories and Unanswered Questions for 6-Benzylaminopurine 9-(beta-D-glucoside)

The scientific perception of cytokinin N-glucosides, including 6-Benzylaminopurine 9-(beta-D-glucoside), is evolving. Initially dismissed as inactive, terminal products, recent research has introduced new complexities to their physiological role. frontiersin.orgnih.gov

Shifting Paradigms: While N-glucosides show little to no activity in bioassays that rely on direct binding to cytokinin receptors, evidence suggests they are not entirely inert. frontiersin.orgmdpi.com Some studies have demonstrated that N9-glucosides of BAP and other cytokinins can be converted back to their active free-base forms in certain plant systems, such as in maize roots. frontiersin.org This challenges the long-held doctrine of irreversible inactivation and suggests a potential role as a storage form, at least in some species.

Current Research Focus:

Reactivation Pathways: A primary unanswered question is the mechanism and prevalence of N9-glucoside reactivation. Identifying the specific enzymes capable of cleaving the N9-glucose bond in various plant species is a key area of investigation. The maize enzyme Zm-p60.1, for instance, has been shown to hydrolyze trans-zeatin (B1683218) N9-glucoside in vitro. frontiersin.org Whether analogous enzymes exist for BAP N9-glucoside across different plants is not fully understood.

Biological Activity: Researchers are exploring how these compounds might exert biological effects despite not binding to known receptors. This could occur through slow conversion to an active form, or they may have unique signaling functions yet to be discovered. nih.govnih.gov For example, some N-glucosides have been shown to influence the expression of cytokinin-related genes. nih.gov

Metabolic Fate: The complete metabolic pathway of 6-Benzylaminopurine 9-(beta-D-glucoside) remains to be fully elucidated. Understanding its transport within the plant, its potential for degradation by enzymes like cytokinin oxidase/dehydrogenase (CKX), and its long-term stability are crucial to defining its role. frontiersin.org

Species-Specific Differences: The metabolism and activity of cytokinin conjugates can vary significantly between plant species. Research on model organisms like Arabidopsis and crops like maize provides valuable insights, but the specific role and metabolism of 6-Benzylaminopurine 9-(beta-D-glucoside) in other plants, especially horticultural species where BAP is frequently applied, requires further study.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUUBWXADMDQSI-BWOYXGKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-17-1 | |

| Record name | Benzyladenine 9-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzylaminopurine 9-(b-D-glucoside) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Occurrence of 6 Benzylaminopurine 9 Beta D Glucoside

Enzymatic Pathways of 6-Benzylaminopurine (B1666704) Glucosylation

The biosynthesis of 6-Benzylaminopurine 9-(beta-D-glucoside) is a sophisticated enzymatic process primarily catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from UDP-glucose to the 6-benzylaminopurine molecule, rendering it inactive. This process of N-glucosylation can occur at different positions on the purine (B94841) ring, but the formation of the 9-glucoside is a key metabolic fate for BAP in many plant species.

Identification and Characterization of Glucosyltransferases (e.g., UGT76C2)

In the model plant Arabidopsis thaliana, extensive research has identified two primary UGTs responsible for cytokinin N-glucosylation: UGT76C1 and UGT76C2. researchgate.net Both enzymes are capable of glucosylating various cytokinins, including 6-benzylaminopurine, at the N7 and N9 positions. researchgate.net However, studies have revealed that UGT76C2 plays a more dominant role in maintaining cytokinin homeostasis in vivo. researchgate.net

Loss-of-function mutants of UGT76C2 exhibit a significant decrease in the accumulation of cytokinin N-glucosides, while its overexpression leads to a substantial increase. toku-e.com This demonstrates the crucial role of UGT76C2 in the glucosylation of cytokinins. toku-e.com The expression of UGT76C2 has been observed to be relatively high in seedlings and developing seeds, suggesting a key role for this enzyme in regulating cytokinin activity during these critical developmental stages. toku-e.com

Substrate Specificity and Catalytic Mechanisms of Glucosylation Enzymes

The UGT76C2 enzyme exhibits a broad substrate specificity, recognizing not only 6-benzylaminopurine but also other cytokinins like trans-zeatin (B1683218), dihydrozeatin, and N6-isopentenyladenine. nih.gov The catalytic mechanism of UGTs involves the transfer of a glucosyl group from an activated sugar donor, typically UDP-glucose, to the cytokinin substrate. nih.gov This reaction leads to the formation of a more water-soluble and biologically inactive glucoside, which can then be stored within the vacuole. nih.gov The formation of these N-glucosides is generally considered an irreversible deactivation process. nih.gov

Endogenous Presence and Distribution in Plant Systems

While 6-benzylaminopurine is a synthetic cytokinin, its glucosides have been detected in various plant tissues, indicating that when exogenously applied or endogenously produced in genetically modified plants, it is readily metabolized. The distribution of 6-Benzylaminopurine 9-(beta-D-glucoside) is not uniform throughout the plant, varying with tissue type and developmental stage.

Detection in Specific Plant Tissues and Developmental Stages

Studies have identified 6-benzylaminopurine and its glucosides, including a 9-hexoside (likely a glucoside), as naturally occurring in primary crown gall tumors on tomato plants induced by Agrobacterium tumefaciens. researchgate.net In shoot cultures of Gerbera jamesonii, the 9-glucoside of BAP was characterized as a metabolite when the shoots were grown in the presence of BAP. nih.gov The accumulation of this metabolite varied between different parts of the shoot culture, such as the petioles, apices, laminae, and basal callus. nih.gov

Research on radish seedlings supplied with 6-benzylaminopurine showed that the principal metabolites formed were the 7- and 9-glucosides. nih.gov Furthermore, in soybean leaves, the metabolism of 6-benzylaminopurine leads to the formation of a different conjugate, β-(6-benzylaminopurin-9-yl)alanine, highlighting species-specific differences in cytokinin metabolism. nih.gov

Environmental and Developmental Factors Influencing Accumulation Dynamics

The accumulation of cytokinin glucosides, including those of 6-benzylaminopurine, is influenced by both developmental cues and environmental stresses.

Developmental Factors: The levels of cytokinin N-glucosides have been shown to change during the lifespan of a plant. In Arabidopsis, a continuous accumulation of N-glucosides is observed, with a sharp maximum during senescence. researchgate.net This suggests a role for glucosylation in deactivating cytokinins to promote the aging process.

Environmental Factors: Abiotic stresses such as drought and salinity can significantly impact cytokinin homeostasis and, consequently, the accumulation of their glucosides. Overexpression of the cytokinin-modifying glucosyltransferase UGT76C2 in rice has been shown to improve drought and salt tolerance. nih.gov This is achieved by decreasing the levels of active cytokinins through glucosylation, which in turn enhances root growth and the plant's ability to adapt to stress. nih.gov Studies on tall fescue have also demonstrated that exogenous application of 6-benzylaminopurine can ameliorate the effects of drought stress, in part by influencing biochemical pathways and signaling. researchgate.netnih.gov Similarly, cytokinin signaling is implicated in the response to high salinity, with defective signaling leading to the accumulation of stress-related metabolites that improve salt tolerance. nih.gov

Metabolic Fate and Interconversion of 6 Benzylaminopurine 9 Beta D Glucoside

Pathways of Glucoside Formation and Degradation

The formation of 6-benzylaminopurine (B1666704) 9-(β-D-glucoside) is a key step in the deactivation of the potent cytokinin, 6-benzylaminopurine (BAP). This process, known as N-glucosylation, involves the attachment of a glucose molecule to the nitrogen atom at the 9th position of the purine (B94841) ring. This conjugation is catalyzed by cytokinin-specific glucosyltransferases. In the model plant Arabidopsis thaliana, the enzymes UGT76C1 and UGT76C2 have been identified as responsible for the formation of cytokinin N7- and N9-glucosides. researchgate.net These enzymes are located in the cytosol, the primary site of this metabolic conversion. nih.gov

Historically, the degradation of N-glucosides like BAP-9G was thought to be minimal, with these compounds being relegated to the status of irreversible end-products. However, more recent evidence suggests that while they are indeed stable, they are not entirely inert. The primary degradation pathway for BAP-9G involves the cleavage of the glucose moiety, a process known as deglycosylation, which releases the free, active BAP base. frontiersin.org This liberated BAP can then re-enter the active cytokinin pool or be further metabolized. Another potential fate for the released BAP is irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-side chain, rendering the molecule inactive. frontiersin.org

Reversibility and Irreversibility of N9-Glucosylation in Planta

The question of whether N9-glucosylation is a reversible or irreversible process in plants has been a subject of considerable scientific debate. For a long time, the prevailing view was that the formation of N-glucosides, including 6-benzylaminopurine 9-(β-D-glucoside), was a terminal event, effectively removing the cytokinin from active circulation. researchgate.netnih.gov This was supported by early studies showing the high stability of these conjugates in plant tissues. nih.gov

However, contemporary research has introduced nuance to this perspective. It has been demonstrated that some N-glucosides, particularly those of the natural cytokinin trans-zeatin (B1683218) (tZ), can be converted back to their active free-base forms in vivo. frontiersin.orgdoaj.org This suggests that the "irreversibility" may not be absolute for all N-glucosides in all plant species.

Despite these findings for tZ-N-glucosides, the conversion of BAP-9G back to BAP appears to be a much less efficient process, if it occurs at all in significant amounts in most plant systems. The stability of the N-C glycosidic bond in BAP-9G is a key factor contributing to its persistence. Therefore, while the concept of absolute irreversibility is being challenged, N9-glucosylation of BAP is still largely considered a mechanism for long-term deactivation rather than a readily reversible storage form.

Enzymatic Deglycosylation Mechanisms and β-Glucosidase Activity

The primary enzymatic mechanism for the degradation of 6-benzylaminopurine 9-(β-D-glucoside) is deglycosylation, which is catalyzed by β-glucosidases. These enzymes are hydrolases that cleave terminal, non-reducing β-D-glucosyl residues from glycosides. Plant β-glucosidases are a diverse group of enzymes involved in various physiological processes, including defense, lignification, and the activation of phytohormone conjugates.

While β-glucosidases are known to act on cytokinin O-glucosides, their activity on N-glucosides like BAP-9G is generally much lower. nih.gov Research on the maize β-glucosidase Zm-p60.1, for instance, has shown that it can hydrolyze trans-zeatin-9-glucoside (tZ9G), but at a rate that is approximately 1,000-fold lower than its activity on O-glucosides. nih.gov This suggests that while enzymatic cleavage of the glucose from BAP-9G is possible, it is likely a slow and inefficient process in many plant tissues.

The table below summarizes the activity of a representative plant β-glucosidase on different types of cytokinin glucosides, highlighting the significantly lower activity towards N-glucosides.

| Enzyme | Substrate | Relative Activity (%) |

| Zm-p60.1 | trans-Zeatin-O-glucoside | 100 |

| trans-Zeatin-9-glucoside (tZ9G) | ~0.1 |

This table is illustrative and based on the reported thousand-fold lower activity of Zm-p60.1 on tZ9G compared to O-glucosides.

The low efficiency of β-glucosidases in hydrolyzing BAP-9G reinforces the notion of its role as a stable, long-term inactive form of BAP.

Interconversion with Other Cytokinin Conjugates (e.g., Ribosides) and Free Bases

The metabolic network of cytokinins is characterized by a continuous interconversion between different forms, including free bases, ribosides, and glucosides. The conversion of 6-benzylaminopurine 9-(β-D-glucoside) to other cytokinin conjugates is primarily an indirect process that hinges on its initial degradation back to the free base, 6-benzylaminopurine (BAP). frontiersin.org

Once BAP is released through the slow action of β-glucosidases, it can be converted into its corresponding riboside, 6-benzylaminopurine riboside (BAP-riboside). This conversion is a key step in cytokinin metabolism, as ribosides are generally considered transport forms of cytokinins within the plant. e3s-conferences.org The formation of BAP-riboside from BAP allows for the movement of the cytokinin to different parts of the plant where it can be converted back to the active free base as needed.

Therefore, the interconversion pathway can be summarized as follows:

6-Benzylaminopurine 9-(β-D-glucoside) → 6-Benzylaminopurine (free base) → 6-Benzylaminopurine riboside

There is no evidence to suggest a direct conversion of BAP-9G to BAP-riboside without the intermediate step of the free base. This underscores the central role of the free base as a hub in the interconversion of different cytokinin conjugates.

Subcellular Localization of Metabolic Processes

The efficiency and regulation of the metabolic fate of 6-benzylaminopurine 9-(β-D-glucoside) are intrinsically linked to the subcellular compartmentalization of the involved enzymes and substrates.

The synthesis of BAP-9G is known to occur in the cytosol . nih.gov This is the location of the UGT76C1 and UGT76C2 glucosyltransferases that catalyze the N-glucosylation of cytokinins. nih.gov

Interestingly, while the formation of cytokinin N-glucosides occurs in the cytosol, the conjugates themselves are not typically found there in significant amounts. Instead, they are transported to and accumulate in the apoplast (the space outside the plasma membrane) and the vacuole . researchgate.netnih.govnih.gov This sequestration of the inactive conjugate away from the cytosolic metabolic machinery further contributes to its stability and long-term storage.

The enzymes responsible for the potential reactivation of BAP-9G, the β-glucosidases, are found in various cellular compartments, including the cell wall (apoplast) and the vacuole. This co-localization of the substrate (BAP-9G) and the enzyme (β-glucosidase) in the apoplast and vacuole provides the potential for the slow release of the active BAP free base from its glucosylated form.

The subsequent conversion of the released BAP to its riboside is also thought to primarily occur in the cytosol, where the necessary enzymes are located.

The table below provides a summary of the subcellular localization of the key processes in the metabolism of 6-benzylaminopurine 9-(β-D-glucoside).

| Metabolic Process | Subcellular Location | Key Molecules/Enzymes |

| Formation of BAP-9G | Cytosol | UGT76C1, UGT76C2 |

| Accumulation of BAP-9G | Apoplast, Vacuole | 6-Benzylaminopurine 9-(β-D-glucoside) |

| Deglycosylation of BAP-9G | Apoplast, Vacuole | β-Glucosidases |

| Conversion to BAP-riboside | Cytosol | Enzymes for ribosylation |

Molecular and Cellular Mechanisms of Action of 6 Benzylaminopurine 9 Beta D Glucoside

Interactions with Cytokinin Receptors and Signal Transduction Pathways

The initiation of cytokinin signaling is predicated on the binding of active cytokinin molecules to specific receptors. The activity of 6-benzylaminopurine (B1666704) 9-(beta-D-glucoside) is therefore critically dependent on its ability to either bind directly to these receptors or be converted into a form that can.

Current research indicates that 6-benzylaminopurine 9-(beta-D-glucoside) is largely inactive as a cytokinin, suggesting it does not effectively bind to or activate cytokinin receptors. In plants, glycosylation at the N9 position of the purine (B94841) ring is a common mechanism for inactivating cytokinins. Studies on various 9-substituted BAP derivatives have shown that modifications at this position generally result in a significant loss of cytokinin activity. biorxiv.org

When 6-benzylaminopurine is supplied to plant tissues, such as de-rooted radish seedlings, it is metabolized into several compounds, with the 7- and 9-glucosides being the principal metabolites. nih.gov However, bioassays revealed that the cytokinin activity of these glucosides was markedly lower than that of the free BAP or another minor metabolite, 6-benzylamino-3-beta-D-glucopyranosylpurine. nih.gov This low biological activity strongly implies a poor interaction with cytokinin receptors like the Arabidopsis thaliana histidine kinases AHK3 and CRE1/AHK4. While direct binding assays specifically for the 9-glucoside are not extensively documented, the consensus in the field is that the active form is the free base, which is recognized by the receptors. nih.gov

Table 1: Comparative Cytokinin Activity of BAP and its Metabolites

| Compound | Relative Activity | Implied Receptor Interaction | Source |

|---|---|---|---|

| 6-Benzylaminopurine (BAP) | High | Strong | nih.gov |

| 6-Benzylaminopurine 9-(beta-D-glucoside) | Very Low | Weak/Negligible | nih.gov |

| 6-Benzylaminopurine 7-glucoside | Low | Weak | nih.govresearchgate.net |

The canonical cytokinin signal transduction pathway in plants is a multi-step phosphorelay known as the two-component signaling (TCS) system. This pathway begins with the binding of an active cytokinin to a histidine kinase (AHK) receptor in the endoplasmic reticulum membrane. This binding event leads to receptor autophosphorylation. The phosphoryl group is then transferred to an Arabidopsis Histidine Phosphotransfer (AHP) protein, which subsequently shuttles the phosphoryl group to an Arabidopsis Response Regulator (ARR) in the nucleus. Phosphorylation of Type-B ARRs activates them, allowing them to bind to promoter regions and initiate the transcription of cytokinin-responsive genes.

Given that 6-benzylaminopurine 9-(beta-D-glucoside) exhibits low direct cytokinin activity, its influence on the TCS is considered to be indirect. It does not appear to be an efficient ligand for the AHK receptors and therefore does not trigger the phosphorelay cascade directly. biorxiv.org Any observed downstream effects on gene expression or cellular processes following application of the 9-glucoside are presumed to result from its enzymatic cleavage by β-glucosidases within the plant cell, which releases the active 6-benzylaminopurine. This free BAP is then able to activate the AHK receptors and initiate the signaling cascade. The activity of BAP derivatives is often tested using reporter gene systems, such as the ARR5:GUS assay in Arabidopsis, which visualizes the activation of the TCS pathway. nih.gov Studies on 9-substituted derivatives in such assays confirm their low capacity to activate this system. biorxiv.org

Modulation of Gene Expression Profiles

The ultimate outcome of cytokinin signaling is a comprehensive reprogramming of gene expression that orchestrates various aspects of plant growth and development. The influence of 6-benzylaminopurine 9-(beta-D-glucoside) on gene expression is mediated through its conversion to BAP.

While specific transcriptomic studies focusing exclusively on 6-benzylaminopurine 9-(beta-D-glucoside) are limited, extensive research on its aglycone, BAP, provides significant insight into the downstream genetic responses. When BAP is applied to plants, it induces widespread changes in the transcriptome.

For instance, a transcriptomic analysis in the oleaginous microorganism Aurantiochytrium sp. treated with BAP revealed 717 differentially expressed genes, with 472 being upregulated and 245 downregulated. These genes were involved in critical metabolic pathways, including fatty acid synthesis and signal transduction. In olive cultivars, BAP application in vitro was shown to regulate the expression of various genes, including those involved in photosynthesis (OeRbcl), antioxidant defense (OePOD10, OeSOD10, OeCAT7), and metabolism (OeSS4, OeSuSY7). nih.gov Similarly, studies in carrot taproots demonstrated that BAP treatment significantly upregulated the expression of most genes involved in lignin (B12514952) biosynthesis. nih.gov

Table 2: Summary of Transcriptomic Studies on 6-Benzylaminopurine (BAP)

| Organism | Experimental Condition | Key Findings | Source |

|---|---|---|---|

| Aurantiochytrium sp. | Treatment with BAP | 717 differentially expressed genes; upregulation of fatty acid synthesis pathways. | |

| Olive (Olea europaea) | In vitro culture with BAP | Regulated expression of genes for photosynthesis, antioxidant enzymes, and metabolism. | nih.gov |

| Carrot (Daucus carota) | Treatment of taproots with BAP | Upregulation of a majority of genes involved in the lignin biosynthesis pathway. | nih.gov |

The transcriptomic changes induced by BAP reveal complex gene regulatory networks (GRNs) that control plant development. Cytokinin signaling, initiated by active forms like BAP, culminates in the activation of Type-B ARR transcription factors, which are the master regulators of the primary cytokinin response. These transcription factors bind to specific motifs in the promoters of a wide range of target genes.

Specific gene targets identified in studies with BAP include:

Lignin Biosynthesis Genes: In carrot, BAP treatment led to the upregulation of genes encoding key enzymes in the phenylpropanoid pathway, such as 4-coumarate-CoA ligase (4CL), cinnamate (B1238496) 4-hydroxylase (C4H), and others, resulting in increased lignification. nih.gov

Antioxidant and Metabolic Genes: In olive, BAP modulated the expression of genes for superoxide (B77818) dismutase (OeSOD10), catalase (OeCAT7), and peroxidase (OePOD10), indicating an influence on the plant's stress response system. It also affected genes for sucrose (B13894) synthase (OeSuSY7) and starch synthase (OeSS4), impacting carbohydrate metabolism. nih.gov

Defense and Stress Response Genes: In blueberries, BAP application was shown to affect the expression of genes related to defense and stress responses. nih.gov

These findings illustrate that once 6-benzylaminopurine 9-(beta-D-glucoside) is hydrolyzed to BAP, it can engage the cytokinin GRN, influencing a broad spectrum of developmental and metabolic pathways through the transcriptional regulation of numerous target genes.

Influence on Key Cellular Processes

The molecular interactions and gene regulation initiated by cytokinins translate into profound effects on cellular functions. The influence of 6-benzylaminopurine 9-(beta-D-glucoside) on these processes is realized upon its conversion to active BAP.

Key cellular processes modulated include:

Cell Division and Growth: BAP is a potent stimulator of cell division (cytokinesis), a defining characteristic of cytokinins. wikipedia.orgclinisciences.com It promotes the G1/S and G2/M transitions in the cell cycle, leading to growth in tissues such as calli and enhancement of fruit size. nih.govwikipedia.org

Lignification: BAP has been shown to elevate lignification in carrot taproots by increasing the number and width of xylem vessels and upregulating the genes responsible for lignin production. nih.gov

Metabolism: In microorganisms like Aurantiochytrium, BAP can enhance metabolic flux through glycolysis and the TCA cycle, leading to increased production of lipids and DHA. nih.gov In plants, it influences carbohydrate and secondary metabolite production. nih.gov

Stress Response: BAP application can help alleviate abiotic stress. For example, it has been shown to mitigate copper toxicity in Ricinus communis by enhancing antioxidant systems and improving photosynthetic performance. nih.govmdpi.com

Actin Dynamics: In the moss Physcomitrium patens, exogenous BAP was found to inhibit tip growth and disrupt cytokinesis by altering the dynamics and structures of the actin cytoskeleton. nih.gov

Cell Cycle Regulation and Proliferation

Cytokinins are fundamental regulators of the cell cycle in plants, primarily by influencing the transition from the G1 to S phase and the G2 to M phase. The core machinery of the cell cycle is driven by cyclin-dependent kinases (CDKs), whose activity is modulated by their association with cyclins.

While direct studies on the effect of 6-benzylaminopurine 9-(β-D-glucoside) on specific CDKs and cyclins are limited, research on its precursor, BAP, provides significant insights. BAP has been shown to stimulate cell division and proliferation in various plant tissues. wikipedia.orgwikipedia.org In lemongrass, for instance, BAP treatment led to the upregulation of genes involved in cell cycle regulation, including those encoding for CDKA and CYCD3. This suggests that BAP promotes cell division by activating the CDKA-CYCD3 complex.

Furthermore, studies on other substituted 6-benzylaminopurine derivatives have demonstrated their potential as inhibitors of cyclin-dependent kinases, indicating that the purine backbone, common to 6-benzylaminopurine 9-(β-D-glucoside), can interact with these key regulatory enzymes. nih.gov However, it is generally accepted that cytokinin glucosides, including the 9-glucoside of BAP, exhibit weak activity in bioassays that measure cell proliferation, such as the tobacco callus bioassay. nih.gov This reduced activity is likely due to the bulky glucose moiety hindering the binding of the molecule to cytokinin receptors or other molecular targets involved in cell cycle progression.

It is hypothesized that 6-benzylaminopurine 9-(β-D-glucoside) may act as a stable, inactive storage form. Its biological activity in cell cycle regulation would therefore be dependent on its conversion back to the active BAP form by β-glucosidases. frontiersin.org The expression and activity of these enzymes would then be a critical control point for mediating the effect of this glucoside on cell proliferation.

Table 1: Effects of 6-Benzylaminopurine (BAP) on Cell Cycle and Proliferation

| Plant/System | Observed Effect | Reference |

|---|---|---|

| Lemongrass (Cymbopogon citratus) | Upregulation of genes involved in cell cycle regulation (CDKA-CYCD3 complex). | |

| Tobacco Callus | BAP derivatives showed a positive correlation between inhibitory effects on plant CDKs and cytokinin-dependent cell proliferation. | nih.gov |

Cellular Differentiation and Morphogenesis at the Molecular Level

The balance between cytokinins and another major plant hormone, auxin, is a key determinant of cellular differentiation and organogenesis in plants. Generally, a high cytokinin-to-auxin ratio promotes shoot formation, while a low ratio favors root development.

Direct molecular evidence for the role of 6-benzylaminopurine 9-(β-D-glucoside) in cellular differentiation is not yet well-established. However, studies on BAP have shown its profound effects on morphogenesis. In olive micropropagation, BAP was found to trigger the expression of various growth-related genes. In carrot taproots, BAP treatment led to an increased number and width of xylem vessels and induced the number of parenchyma cells in the pith. researchgate.net

Research on cytokinin glucosides suggests they are likely involved in the regulation of morphogenesis, primarily through their role as transport and storage forms of active cytokinins. frontiersin.orge3s-conferences.org The formation of 6-benzylaminopurine 9-(β-D-glucoside) can be seen as a mechanism to sequester excess BAP, preventing inappropriate developmental responses. This glucoside can then be transported via the xylem to different parts of the plant where, upon hydrolysis by specific β-glucosidases, it can release active BAP to influence local cellular differentiation processes.

Interestingly, in studies with the moss Physcomitrium patens, exogenous BAP was found to inhibit tip growth and disrupt actin structures, which are crucial for cell morphogenesis. nih.gov This highlights the importance of tightly regulating the levels of active cytokinins, a role potentially fulfilled by glucosylation.

Table 2: Research Findings on the Role of BAP and its Glucosides in Morphogenesis

| Compound | Plant/System | Key Findings | Reference |

|---|---|---|---|

| 6-Benzylaminopurine (BAP) | Olive (Olea europaea) | Triggers the expression of various growth-related genes in vitro. | nih.gov |

| 6-Benzylaminopurine (BAP) | Carrot (Daucus carota) | Increased number and width of xylem vessels and induced parenchyma cell numbers. researchgate.net | researchgate.net |

| 6-Benzylaminopurine 9-riboside | Apple (Malus domestica) | Showed high activity in in vitro shoot growth and development. | researchgate.net |

Mechanisms of Senescence Delay and Chlorophyll (B73375) Maintenance

One of the most well-documented effects of cytokinins is the delay of leaf senescence, a process characterized by the degradation of chlorophyll and other macromolecules. BAP is known to be effective in preventing chlorophyll loss in post-harvest vegetables. wikipedia.orgbio-world.com

The mechanisms by which BAP delays senescence involve the regulation of enzymes involved in chlorophyll degradation. Studies in broccoli have shown that BAP treatment reduces the rate of chlorophyll degradation by regulating the activities of chlorophyllase and Mg-dechelatase. nih.gov Furthermore, BAP enhances the plant's antioxidant capacity by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which helps to mitigate oxidative stress, a key factor in senescence. nih.gov In mulberry, the application of BAP was found to significantly upregulate the expression of genes encoding for chlorophyll biosynthesis. chemicalbook.com

Recent research has begun to shed light on the direct role of cytokinin-N-glucosides in senescence. While for a long time considered inactive, studies have shown that N9-glucosides of cytokinins like trans-zeatin (B1683218) and dihydrozeatin can delay dark-induced senescence in oat leaf segments. nih.gov This suggests that 6-benzylaminopurine 9-(β-D-glucoside) may also possess anti-senescent properties. The proposed mechanism for this activity is the potential for these glucosides to be converted back to their active free-base forms within the plant tissue. frontiersin.org

Moreover, cytokinin-N-glucosides have been shown to impact the expression of cytokinin-related genes and stimulate the activity of cytokinin oxidase/dehydrogenase, an enzyme responsible for cytokinin degradation. nih.govnih.gov This indicates that even if not directly binding to cytokinin receptors, these glucosides can influence cytokinin homeostasis and signaling, thereby affecting processes like senescence.

Table 3: Effects of BAP and Cytokinin Glucosides on Senescence and Chlorophyll Maintenance

| Compound | Plant/System | Mechanism of Action | Reference |

|---|---|---|---|

| 6-Benzylaminopurine (BAP) | Broccoli (Brassica oleracea) | Reduced chlorophyll degradation by regulating chlorophyllase and Mg-dechelatase activity. nih.gov | nih.gov |

| 6-Benzylaminopurine (BAP) | Broccoli (Brassica oleracea) | Enhanced activities of antioxidant enzymes (SOD, CAT, APX). nih.gov | nih.gov |

| 6-Benzylaminopurine (BAP) | Mulberry (Morus sp.) | Upregulated expression of chlorophyll biosynthesis genes. chemicalbook.com | chemicalbook.com |

Role in Plant Hormone Homeostasis and Physiological Regulation

Function as a Storage or Inactivation Pool for Active Cytokinins

The conjugation of active cytokinin molecules with glucose, a process known as glucosylation, is a primary mechanism for regulating cytokinin activity levels within plant tissues. nih.gov 6-Benzylaminopurine (B1666704) 9-(beta-D-glucoside) is a product of this process, specifically through N-glucosylation, where a glucose molecule is attached to the nitrogen at the 9th position of the purine (B94841) ring of 6-Benzylaminopurine (BAP). nih.govnih.gov

This modification serves as a crucial method for the deactivation of cytokinins. oup.com The enzymes responsible for this conversion in the model plant Arabidopsis thaliana are UDP-glucosyltransferases, particularly UGT76C1 and UGT76C2, which have been shown to glucosylate BAP at the N7 and N9 positions. nih.govnih.gov The formation of N-glucosides like 6-benzylaminopurine 9-(beta-D-glucoside) is considered a key step in cytokinin homeostasis. nih.gov Historically, N-glucosides were viewed as irreversibly inactivated forms, destined for permanent removal from the active hormone pool. nih.govbiologists.com However, recent studies are revising this perspective, suggesting that while they are biologically inactive in terms of receptor binding, their formation and potential cleavage represent a sophisticated regulatory system. nih.govfrontiersin.orgauburn.edu

The conversion to N-glucosides is particularly important when active cytokinin levels are excessively high, either from endogenous overproduction or external application. This process provides a rapid mechanism to attenuate the potent physiological effects of active cytokinins, thereby preventing hormonal imbalance. biologists.comfrontiersin.org Studies involving transgenic Arabidopsis that overexpress the UGT76C1 gene confirm that the enzyme functions in vivo to glucosylate exogenously applied cytokinin. nih.gov Thus, 6-benzylaminopurine 9-(beta-D-glucoside) acts as a key component of an inactivation pool, helping to tightly control the concentration of its active BAP counterpart.

Contribution to Cytokinin Buffer Systems within Plant Cells

The formation of 6-Benzylaminopurine 9-(beta-D-glucoside) is integral to the cytokinin buffering system within plant cells, which ensures that the concentration of active hormones is maintained within an optimal physiological range. nih.govoup.com By sequestering excess active BAP into its glucosylated form, the cell can effectively buffer against sudden fluctuations in hormone levels. biologists.com

Research on Arabidopsis mutants provides strong evidence for this buffering role. Loss-of-function mutants for the N-glucosyltransferase enzyme UGT76C2 (ugt76c2) exhibit a significant decrease in the accumulation of cytokinin N-glucosides and show heightened sensitivity to externally applied cytokinins. nih.govoup.com Conversely, plants that overexpress UGT76C2 accumulate high levels of N-glucosides and display reduced sensitivity to cytokinins. nih.govoup.com These opposing phenotypes demonstrate that the glucosylation of cytokinins to forms like 6-benzylaminopurine 9-(beta-D-glucoside) is a critical mechanism for modulating plant responses to this hormone class. oup.com This buffering capacity is essential for normal development, as evidenced by changes in the expression of cytokinin-related genes (e.g., receptors like AHK2 and AHK3, and response regulators like ARR1) in ugt76c2 mutants, which reflect the cell's attempt to maintain homeostasis. nih.gov

Table 1: Phenotypes of Arabidopsis thaliana UGT76C2 Mutants and Overexpressors

| Genotype | Cytokinin N-Glucoside Levels | Sensitivity to Exogenous Cytokinin | Phenotypic Outcome (e.g., root elongation) |

|---|---|---|---|

| Wild Type | Normal | Normal | Normal growth |

| ugt76c2 (loss-of-function) | Significantly decreased | More sensitive | Inhibited root elongation in presence of cytokinin |

| UGT76C2 Overexpressor | Substantially increased | Less sensitive | Reduced inhibition of root elongation in presence of cytokinin |

Crosstalk and Integrated Signaling with Other Phytohormones (Auxins, Gibberellins (B7789140), ABA, Ethylene (B1197577), Jasmonates)

The regulation of plant physiology does not rely on a single hormone but on a complex network of interactions, or crosstalk, between multiple phytohormones. Cytokinins, including BAP and its glucosylated form, are key players in this network, interacting extensively with auxins, abscisic acid (ABA), gibberellins (GA), ethylene, and jasmonates. biologists.comresearchgate.netnih.gov The balance and ratio between these hormones, rather than their absolute concentrations, often dictate the ultimate physiological outcome, such as the switch between growth and defense responses. researchgate.net

The molecular basis of crosstalk involving cytokinins is multifaceted, occurring at the levels of metabolism, transport, and signal transduction. The conversion of BAP to 6-Benzylaminopurine 9-(beta-D-glucoside) is a metabolic control point that directly impacts the amount of active cytokinin available to interact with other hormonal pathways.

Auxin-Cytokinin Crosstalk: This is one of the most fundamental interactions in plant development. Auxin can repress the biosynthesis of active cytokinins, while cytokinin can influence auxin transport and signaling. nih.govnih.gov For example, cytokinin can activate the transcription of the SHY2 gene, a negative regulator of auxin signaling, thereby controlling the balance between cell division and differentiation in the root meristem. nih.gov The glucosylation of BAP modulates the level of active cytokinin that can participate in this feedback loop.

ABA-Cytokinin Crosstalk: These hormones often act antagonistically in stress responses. Exogenous application of BAP has been shown to mitigate heavy metal and drought stress, partly by interacting with ABA signaling pathways. nih.govnih.gov Lowering active cytokinin levels, for instance through glucosylation, can contribute to an increase in ABA concentration under stress conditions, shifting the plant's priority from growth to defense. nih.gov

Ethylene-Cytokinin Crosstalk: Cytokinin can enhance ethylene biosynthesis by increasing the stability of ACC synthase (ACS) proteins, the rate-limiting enzymes in ethylene production. biologists.com Conversely, ethylene signaling can influence the expression of cytokinin response regulators. biologists.com Light, cytokinin, and ethylene signaling are known to be integrated to control various aspects of plant development. oup.com

Gibberellin and Jasmonate Crosstalk: Cytokinins also interact with GA and jasmonic acid (JA). For instance, JA signaling is known to intersect with cytokinin pathways in modulating plant development and defense. mdpi.com

The conversion of active BAP to its inactive glucoside form is a critical regulatory switch that helps plants balance the allocation of resources between growth and defense against environmental stress. Under favorable conditions, higher levels of active cytokinins like BAP promote cell division and growth. pnas.org However, during periods of abiotic stress such as drought, salinity, or extreme temperatures, this robust growth can be detrimental.

Plants respond to stress by shifting their hormonal balance. The application of BAP has been shown to ameliorate the effects of drought, chilling injury, and heavy metal toxicity. nih.govnih.govresearchgate.net This is achieved by stimulating the plant's antioxidant systems and modulating other stress-related hormonal pathways, such as those involving ABA. nih.govresearchgate.net The formation of 6-Benzylaminopurine 9-(beta-D-glucoside) plays a crucial role in this adaptive response. By rapidly inactivating the pro-growth BAP signal, the plant can down-regulate cell proliferation and conserve resources to mount an effective stress defense. This inactivation is part of a larger homeostatic mechanism that allows the plant to survive adverse conditions and resume growth once conditions improve.

Table 2: Examples of Cytokinin (BAP) Crosstalk in Stress Response

| Stress Type | Interacting Hormone | Observed Effect of BAP Application | Inferred Role of 6-BAP 9-Glucoside Formation |

|---|---|---|---|

| Drought | Strigolactones (SL), ABA | Ameliorates drought symptoms; inhibits drought-induced SL-signaling genes. nih.gov | Fine-tunes active cytokinin levels to balance growth and drought tolerance. |

| Heavy Metal (Cadmium, Copper) | Abscisic Acid (ABA) | Mitigates toxicity by boosting antioxidant capacity and reducing metal uptake. nih.gov | Allows for downregulation of growth promotion to prioritize detoxification and defense. |

| Chilling Injury | - | Alleviates injury by modulating antioxidant systems and energy status. researchgate.net | Helps manage cellular resources by controlling the level of growth-promoting signals. |

Analytical Methodologies for 6 Benzylaminopurine 9 Beta D Glucoside in Research

Extraction and Purification Techniques from Complex Biological Matrices

The initial step in analyzing 6-Benzylaminopurine (B1666704) 9-(beta-D-glucoside) from biological sources, such as plant tissues, involves its extraction from the complex matrix. The low endogenous concentrations of cytokinins and their conjugates necessitate efficient and clean extraction procedures to minimize matrix interference and sample loss.

Commonly, extraction is performed using organic solvents. For instance, a method for the parent compound, 6-benzylaminopurine (BAP), in agricultural commodities utilized acetone (B3395972) for the initial extraction. researchgate.net This is often followed by a purification step to remove interfering compounds like lipids, pigments, and other metabolites that can compromise subsequent chromatographic and mass spectrometric analyses.

Purification strategies frequently employ partitioning methods. Ion-associated partitioning has been used to separate the target analyte from interfering substances. researchgate.net Solid-phase extraction (SPE) is another widely adopted cleanup technique, valued for its efficiency and selectivity in isolating cytokinins from crude extracts. researchgate.net These purification steps are critical for obtaining a sample concentrate that is sufficiently clean for instrumental analysis. For example, studies on cytokinin metabolites in radish cotyledons and crown gall tumors involved extensive purification protocols before instrumental analysis could be performed. researchgate.netresearchgate.net

Chromatographic Separation Methods

Chromatography is the cornerstone for separating 6-Benzylaminopurine 9-(beta-D-glucoside) from other related compounds and matrix components prior to its detection and quantification. The choice between liquid and gas chromatography depends on the analyte's properties and the desired analytical outcome.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of cytokinin glucosides due to their polarity and thermal instability. researchgate.net The method is typically performed in a reversed-phase mode, which separates compounds based on their hydrophobicity.

Reversed-phase C18 columns are frequently used for the separation of cytokinins and their metabolites. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic modifier like sulfuric acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the purine (B94841) ring structure of the molecule absorbs UV light. sielc.comsielc.com For enhanced specificity and sensitivity, HPLC systems are often coupled to mass spectrometers. sigmaaldrich.com

Table 1: Example HPLC Parameters for Analysis of Related Compounds This table presents typical conditions used for the parent compound, 6-Benzylaminopurine, which can be adapted for its glucoside derivative.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Newcrom B, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 50% Acetonitrile (MeCN) / 50% Water | 20% MeCN / 80% Water |

| Buffer | 0.2% Sulfuric Acid (H₂SO₄) | 20 mM Ammonium Formate (AmFm), pH 3.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 205 nm | UV at 272 nm |

| Reference | sielc.com | sielc.com |

Gas Chromatography (GC) offers high resolution but is not directly suitable for non-volatile and polar compounds like 6-Benzylaminopurine 9-(beta-D-glucoside). Therefore, a chemical modification step known as derivatization is mandatory to increase the analyte's volatility and thermal stability. researchgate.netnih.gov

Common derivatization strategies for compounds containing active hydrogen atoms (such as the hydroxyl and amine groups in 6-Benzylaminopurine 9-(beta-D-glucoside)) include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The mass spectra of permethylated and per(trimethylsilyl) derivatives of zeatin and BAP glucosides have been successfully used for their identification via GC-MS. researchgate.net

Methylation: This involves adding a methyl group. For the parent BAP, N-methylation with iodide methane (B114726) has been used to increase its vapor pressure for GC analysis. researchgate.net

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov

Mass Spectrometry-Based Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of 6-Benzylaminopurine 9-(beta-D-glucoside), offering unparalleled sensitivity and specificity. It is most powerfully applied in conjunction with a chromatographic separation step (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing large, polar, and thermally labile biomolecules like cytokinin glucosides. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule. nih.govbiospec.net

When coupled with HPLC, ESI-MS can detect 6-Benzylaminopurine 9-(beta-D-glucoside) as it elutes from the column. The resulting mass spectrum typically shows the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. uni.lu This information provides a highly specific means of identification based on the compound's exact mass.

Table 2: Predicted m/z Adducts for 6-Benzylaminopurine 9-(beta-D-glucoside) in ESI-MS Data predicted for C₁₈H₂₁N₅O₅ (Monoisotopic Mass: 387.15427 Da)

| Adduct | Ion Type | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 388.16155 |

| [M+NH₄]⁺ | Positive | 405.18809 |

| [M+Na]⁺ | Positive | 410.14349 |

| [M+K]⁺ | Positive | 426.11743 |

| [M-H]⁻ | Negative | 386.14699 |

| [M+HCOO]⁻ | Negative | 432.15247 |

| Reference | uni.lu | |

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is a powerful tool for both structural confirmation and highly sensitive quantification. sigmaaldrich.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 6-Benzylaminopurine 9-(beta-D-glucoside) at m/z 388.16) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern is a unique chemical signature of the molecule. For 6-Benzylaminopurine 9-(beta-D-glucoside), a characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in a product ion corresponding to the protonated BAP aglycone (m/z 226). This specific fragmentation confirms the structure of the molecule.

For quantification, a technique called Selected Reaction Monitoring (SRM) is employed. sigmaaldrich.com SRM involves continuously monitoring a specific precursor-to-product ion transition (e.g., m/z 388.16 → 226). This method is exceptionally selective and sensitive, as it filters out almost all chemical noise, allowing for the accurate measurement of the analyte even at very low concentrations in complex biological matrices. sigmaaldrich.com

Immunological Detection Assays in Research Contexts

Immunological assays, particularly enzyme-linked immunosorbent assays (ELISA), represent a significant methodology for the detection of 6-benzylaminopurine (6-BA) and its derivatives in research. nih.gov These assays are predicated on the specific binding between an antibody and its target antigen. In the context of 6-benzylaminopurine 9-(β-D-glucoside), the development of these assays often targets the parent compound, 6-BA. However, the cross-reactivity of the generated antibodies with its metabolites, including the glucoside form, is a critical aspect of their application.

The development of an indirect competitive ELISA (icELISA) for 6-BA has been a focus of research, providing a method for rapid screening. thermofisher.comnih.gov This technique involves synthesizing haptens of 6-BA, which are then used to produce monoclonal antibodies. nih.gov A notable study detailed the development of a sensitive and effective icELISA based on a specific monoclonal antibody (mAb 3E5). thermofisher.com While the primary target was 6-BA, the assay's utility was significantly enhanced by the antibody's cross-reactivity.

A key research finding demonstrated that the monoclonal antibody mAb 3E5 exhibited a high cross-reactivity of 315% with 6-benzylaminopurine riboside (6-BAR), a metabolite structurally analogous to 6-benzylaminopurine 9-(β-D-glucoside). thermofisher.comresearchgate.net This high cross-reactivity means the assay can effectively detect not just the parent compound but also its key metabolites. thermofisher.com This characteristic is particularly valuable as it allows for a broader screening of 6-BA application by detecting its metabolic footprint. The content of 6-BA determined by this icELISA was found to be 5-70 times higher than that determined by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), precisely because the antibody detected both the parent compound and its riboside metabolite. thermofisher.comresearchgate.net This suggests that such immunoassays can serve as a powerful tool for monitoring the presence of 6-BA and its conjugated forms like glucosides.

The performance of these immunoassays has been rigorously validated. For instance, one icELISA developed for 6-BA demonstrated a 50% inhibition concentration (IC₅₀) of 1.18 µg/L and a limit of detection of 0.075 µg/L. nih.gov The validation of these assays against established methods like HPLC-MS/MS has shown good correlation, confirming their reliability for screening purposes. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Antibody Clone | 3E5 | thermofisher.com |

| Assay Type | Indirect Competitive ELISA (icELISA) | thermofisher.comnih.gov |

| IC₅₀ (ng/mL) | 18.9 | thermofisher.comresearchgate.net |

| IC₅₀ (µg/L) | 1.18 | nih.gov |

| Detection Range (ng/mL) | 3.6–106 | thermofisher.comresearchgate.net |

| Cross-Reactivity with 6-BAR | 315% | thermofisher.com |

| Average Sample Recovery | 75% to 95% | thermofisher.comnih.govresearchgate.net |

Development and Validation of High-Throughput Analytical Platforms

The demand for analyzing a large number of samples in plant metabolomics has driven the development and validation of high-throughput analytical platforms. mdpi.comresearchgate.net For cytokinins, including 6-benzylaminopurine 9-(β-D-glucoside), these platforms primarily revolve around advanced liquid chromatography-mass spectrometry (LC-MS) techniques. nih.govresearchgate.net

A significant advancement is the creation of highly sensitive and high-throughput methods for the simultaneous analysis of multiple classes of plant hormones. nih.gov One such platform integrates an automatic liquid handling system for solid-phase extraction with ultra-performance liquid chromatography coupled to a tandem quadrupole mass spectrometer (UPLC-ESI-qMS/MS). nih.gov This system is capable of analyzing over 43 different molecular species of cytokinins, auxins, abscisic acid, and gibberellins (B7789140) from a single, small tissue sample (<100 mg FW). nih.gov The automation of the extraction and purification steps enables the simultaneous processing of more than 180 samples, drastically increasing analytical throughput. nih.gov

Furthermore, UPLC-MS-based non-targeted metabolomics has emerged as a powerful high-throughput technique to assess the global metabolic changes induced by plant growth regulators like 6-BA. frontiersin.orgnih.govresearchgate.net These platforms, often utilizing UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), allow for the detection and characterization of a wide array of metabolites in a single run. nih.govnih.gov The validation of these high-throughput methods involves assessing parameters such as accuracy, precision, and specificity to ensure the data is reliable for complex biological interpretation. nih.gov

The icELISA methods described in the previous section can also be considered high-throughput platforms due to their feasibility for rapidly screening a large number of samples in microtiter plate formats. thermofisher.com The synergy between high-throughput immunoassays for initial screening and UPLC-MS/MS platforms for confirmation and detailed quantification represents a comprehensive strategy for the analysis of 6-BA and its metabolites in research. thermofisher.com

| Feature | Description | Reference |

|---|---|---|

| Core Technology | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Sample Preparation | Automated solid-phase extraction via a liquid handling system | nih.gov |

| Analytes | Simultaneous analysis of 43+ species of cytokinins, auxins, ABA, and gibberellins | nih.gov |

| Sample Throughput | >180 samples can be processed simultaneously | nih.gov |

| Sample Requirement | Less than 100 mg (Fresh Weight) of plant tissue | nih.gov |

| Application | Hormone profiling, organ distribution mapping, analysis of metabolic pathways | nih.gov |

Structure Activity Relationship Sar Studies of 6 Benzylaminopurine 9 Beta D Glucoside Analogues and Derivatives

Impact of Glycosidic Linkage Configuration on Biological Activity and Metabolic Fate

The attachment of a glucose molecule to the N9 position of 6-benzylaminopurine (B1666704) is a primary route of metabolism in plant tissues, generally leading to the deactivation of the cytokinin. nih.gove3s-conferences.org This process of N-glucosylation is considered a key mechanism for regulating the levels of active cytokinins. nih.govnih.gov

Biological Inactivity of N9-Glucosides: It has been widely observed that 6-benzylaminopurine 9-(beta-D-glucoside), often abbreviated as BAP-9G, exhibits weak to no activity in classical cytokinin bioassays, such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays. nih.govmdpi.com Studies have shown that tobacco callus grows more slowly on media supplemented with cytokinin 9-glucosides compared to controls without any cytokinin, suggesting a lack of biological activity. nih.gov This inactivation is attributed to the inability of the N9-glucoside to effectively bind to and activate cytokinin receptors. frontiersin.org The bulky glucoside moiety at the N9 position appears to sterically hinder the molecule from fitting into the binding pocket of cytokinin receptors like CRE1/AHK4. frontiersin.org

Metabolic Fate and Stability: N9-glucosylation is generally considered an irreversible metabolic pathway, forming stable conjugates that effectively remove the active cytokinin from the pool. nih.govresearchgate.net These N-glucosides are recognized as biologically stable and are among the most common naturally occurring cytokinin conjugates. researchgate.net While the free base BAP is metabolized relatively quickly in plant tissues, its N9-glucoside form is more stable. e3s-conferences.org However, some cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins, have been shown to degrade N9-glucosides, though not N7-glucosides. frontiersin.org This suggests that the metabolic fate can be complex and dependent on the specific enzymatic profile of the plant tissue. frontiersin.org Although N-glucosylation is seen as a deactivation step, there is some evidence that trans-zeatin (B1683218) N-glucosides can be metabolized back to the active free base in vivo, raising questions about the absolute irreversibility for all N-glucosides under all conditions. frontiersin.org

The configuration of the glycosidic linkage is crucial. Naturally occurring and synthesized inactive conjugates are typically in the beta-anomeric form, such as 6-benzylaminopurine 9-(beta-D-glucoside). scilit.comresearchgate.net While direct comparative studies on the alpha-anomer are limited in the reviewed literature, the consistent finding is that the formation of the N9-β-D-glucoside serves as a primary mechanism for cytokinin inactivation.

Effects of Benzyl (B1604629) Ring Substitutions on Glucosylation and Activity Profiles

Modifying the benzyl ring of 6-benzylaminopurine with various substituents can significantly alter its biological activity. These substitutions influence the molecule's steric and hydrophobic properties, which in turn affects receptor binding and, potentially, its susceptibility to metabolic processes like glucosylation. nih.gov

Influence on Biological Activity of the Parent Molecule: Studies on a wide range of BAP derivatives have established clear structure-activity relationships for the non-glucosylated forms. nih.gov The position of the substituent on the phenyl ring is critical. For example, in the Amaranthus bioassay, any substituent in the para-position was found to dramatically reduce cytokinin activity. nih.gov Conversely, di- and trifluoro derivatives were found to be very active, even those with a substituent in the para-position. nih.gov These findings indicate that both the nature and the position of the substituent dictate the activity profile.

The table below, based on data from studies on BAP derivatives, illustrates the impact of benzyl ring substitutions on cytokinin activity in various bioassays.

| Substituent on Benzyl Ring | Position | Effect on Cytokinin Activity (of BAP derivative) | Reference |

|---|---|---|---|

| Fluorine (F) | ortho, meta | Activity can be higher than unsubstituted BAP. | nih.gov |

| Any substituent (e.g., F, OH, OMe) | para | Drastically reduced activity in Amaranthus bioassay (exceptions for some poly-halogenated derivatives). | nih.gov |

| Di- and Tri-Fluoro | various | Generally very active in multiple bioassays. | nih.gov |

| Hydroxy/Methoxy (di- and tri-substituted) | various | Found to be inactive in the Amaranthus bioassay. | nih.gov |

Effects on Glucosylation and Glucoside Activity: While extensive data exists for the activity of substituted BAP derivatives, there is less direct information on how these substitutions affect the rate of N9-glucosylation or the biological activity of the resulting 9-glucoside. However, given that N9-glucosylation is a general deactivation mechanism, it is highly probable that the 9-glucosides of these substituted analogues would also be inactive. nih.govmdpi.com The primary influence of benzyl ring substitution is therefore on the activity of the free base before it is metabolized. The electronic and steric properties of the substituents could potentially alter the affinity of the molecule for the UGT enzymes responsible for glucosylation, thereby affecting the rate at which the active form is converted to the inactive N9-glucoside. Further research is needed to quantify the relationship between specific benzyl ring substitutions and the efficiency of enzymatic glucosylation.

Rational Design and Synthesis of Novel N9-Conjugates for Mechanistic Probes

The synthesis of novel N9-conjugates of BAP is a powerful strategy for creating mechanistic probes to investigate cytokinin signaling, metabolism, and physiological effects. By rationally designing and modifying the N9-substituent, researchers can develop molecules with tailored properties to explore specific biological questions.

Probing Metabolic Pathways: A clear example of using a synthetic N9-conjugate as a probe is the synthesis of labeled 6-benzylamino-9-methylpurine. By labeling the methyl group and the benzyl side chain with different isotopes, researchers were able to demonstrate that cytokinin-requiring tissues can remove the N9-substituent, converting the molecule back to the active free base, 6-benzylaminopurine. This elegantly showed that the biological activity of some 9-substituted cytokinins could be due to their metabolic conversion rather than inherent activity.

Dissecting Biological Activities: The rational design of N9-conjugates with different sugar moieties has been instrumental in dissecting the various roles of cytokinins. The synthesis of N6-benzyl-2'-deoxyadenosine, which lacks affinity for cytokinin receptors but retains strong anti-senescence properties, provided a crucial tool to separate the canonical cell division-promoting pathway from the senescence-inhibiting pathway. mdpi.com This demonstrates that specific physiological responses can be modulated or isolated through targeted chemical modifications at the N9 position.

Developing Novel Agonists and Antagonists: The synthesis of libraries of BAP derivatives, including modifications at the N9 position, is a common approach to discover compounds with enhanced or antagonistic properties. For instance, the synthesis of various 2-chloro-6-(halogenobenzylamino)purine ribosides expands the chemical space for developing N9-conjugates with potentially improved stability, bioavailability, or specific activity profiles for agricultural and biotechnological applications. nih.gov By systematically altering the N9-substituent, it is possible to fine-tune the interaction with cytokinin receptors, leading to the identification of more potent agonists or competitive antagonists that can be used to manipulate plant growth and development. nih.gov These synthetic probes are invaluable for elucidating the complex network of cytokinin homeostasis and action in plants. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Advanced Omics Approaches (Proteomics, Metabolomics) to Elucidate Comprehensive Roles

To fully comprehend the function of 6-benzylaminopurine (B1666704) 9-(β-D-glucoside), it is essential to look beyond the compound itself and examine its impact on the broader molecular landscape of the plant. Advanced omics technologies, such as proteomics and metabolomics, offer powerful tools for achieving this holistic view. These approaches allow for the large-scale study of proteins and metabolites, respectively, providing a snapshot of the cellular state in response to changes in cytokinin glucoside levels.

Metabolomics, in particular, has been applied to investigate the effects of the parent compound, 6-benzylaminopurine (6-BAP). A non-targeted metabolomics analysis on Scabiosa tschiliensis treated with 6-BAP revealed significant shifts in both primary and secondary metabolism. frontiersin.org Researchers observed a decrease in primary metabolites like certain amino acids, which were likely redirected into the synthesis of bioactive secondary metabolites. frontiersin.org Similarly, a metabolomics study on the microalga Aurantiochytrium sp. showed that 6-BAP treatment altered the metabolic flux through glycolysis and the TCA cycle to enhance the production of lipids and docosahexaenoic acid (DHA). nih.govnih.gov

These studies, while focused on 6-BAP, lay the groundwork for investigating its 9-glucoside derivative. By comparing the metabolic and proteomic profiles of plants with varying levels of 6-benzylaminopurine 9-(β-D-glucoside), researchers can identify the specific pathways and proteins that are influenced by the formation, transport, or potential reactivation of this conjugate. Such an approach can help decipher its role in developmental processes and stress responses, moving beyond the simple classification of an inactive storage form. frontiersin.orgiomcworld.com Integrating these omics datasets will be crucial for building comprehensive models of cytokinin homeostasis. iomcworld.com

Table 1: Selected Metabolomic Changes Induced by 6-Benzylaminopurine (6-BAP) Treatment in Different Organisms

| Organism | Metabolic Pathway Affected | Key Metabolite Changes | Reference |

|---|---|---|---|

| Scabiosa tschiliensis | Phenylalanine and Tyrosine Metabolism | Decrease in L-phenylalanine, L-tyrosine; Increase in umbelliferone. | frontiersin.org |

| Scabiosa tschiliensis | Alkaloid Biosynthesis | Significant increase in neurine (B1615796) and betaine. | frontiersin.org |

| Aurantiochytrium sp. YLH70 | Glycolysis and TCA Cycle | Accelerated utilization of glucose. | nih.govnih.gov |

| Aurantiochytrium sp. YLH70 | Fatty Acid Biosynthesis | Promoted metabolic flux towards fatty acid production, increasing lipid and DHA accumulation. | nih.govnih.gov |

Genetic Engineering and Gene Editing Strategies for Modulating Glucoside Dynamics

Manipulating the endogenous levels of cytokinin glucosides, including 6-benzylaminopurine 9-(β-D-glucoside), holds significant promise for agricultural improvement. nih.govtandfonline.com Genetic engineering offers precise tools to alter the expression of genes involved in the synthesis, degradation, and transport of these molecules. The formation of cytokinin N-glucosides is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). frontiersin.org In Arabidopsis, UGT76C1 and UGT76C2 are key enzymes in this process. frontiersin.orgnih.gov Overexpressing or silencing these genes can directly modulate the levels of N-glucosides. frontiersin.org For instance, overexpressing UGT76C2 leads to increased production of various cytokinin N-glucosides. frontiersin.org

The advent of CRISPR-Cas9 technology has revolutionized plant biotechnology, providing an efficient and highly specific method for gene editing. nih.govisaaa.org This system can be used to create precise mutations, such as knockouts or subtle modifications, in the genes that regulate cytokinin glucoside dynamics. researchgate.netnih.gov For example, CRISPR-Cas9 has been successfully used to edit CKX genes in rice, leading to altered cytokinin levels and improved grain yield. nih.gov Applying this technology to UGT or β-D-glucosidase genes specific to 6-benzylaminopurine 9-(β-D-glucoside) could allow for fine-tuning its concentration, thereby enabling detailed studies of its function and potentially enhancing desirable agronomic traits like stress tolerance or yield. nih.govnih.gov

Table 2: Potential Gene Targets for Modulating Cytokinin Glucoside Dynamics

| Gene Family/Gene | Function | Effect of Modulation | Potential Engineering Strategy | Reference |

|---|---|---|---|---|

| UGT (e.g., UGT76C1, UGT76C2) | Catalyzes the N-glucosylation of cytokinins. | Overexpression increases glucoside levels; knockout/silencing decreases them. | CRISPR-Cas9 knockout; RNAi silencing; Overexpression. | frontiersin.orgnih.govfrontiersin.org |

| β-D-glucosidase (e.g., Zm-p60.1) | Releases active cytokinins from O-glucosides and N3-glucosides. | Engineering enzyme specificity could alter the release from specific glucosides. | Site-directed mutagenesis; CRISPR-mediated editing. | nih.govmdpi.com |

| CKX (Cytokinin Oxidase/Dehydrogenase) | Irreversibly degrades active cytokinins. | Downregulation increases active cytokinin levels, potentially altering substrate for glucosylation and improving yield. | CRISPR-Cas9 knockout; RNAi silencing. | nih.govnih.gov |

| IPT (Isopentenyl Transferase) | Rate-limiting enzyme in cytokinin biosynthesis. | Overexpression under specific promoters can increase cytokinin levels and enhance stress tolerance. | Promoter-specific overexpression. | researchgate.net |

Investigation of 6-Benzylaminopurine 9-(beta-D-glucoside) Role in Plant Responses to Abiotic and Biotic Stresses

Cytokinins are key regulators of plant responses to a wide range of environmental challenges. nih.gov The synthetic cytokinin 6-benzylaminopurine (6-BAP) has been shown to enhance plant tolerance to various abiotic stresses. nih.govresearchgate.net For example, exogenous application of 6-BAP helps mitigate the toxic effects of heavy metals like cadmium and copper, alleviates drought stress in tall fescue, and improves tolerance to combined waterlogging and shading stress in wheat. nih.govnih.govfrontiersin.org The mechanisms behind this protection include boosting the plant's antioxidant capacity, protecting photosynthetic machinery, and regulating gene expression to counteract stress-induced damage. nih.govresearchgate.net

The formation of 6-benzylaminopurine 9-(β-D-glucoside) is an integral part of this stress response. Glucosylation is a mechanism for deactivating and storing active cytokinins, allowing the plant to finely tune its hormonal balance (homeostasis) in response to external stimuli. frontiersin.orgnih.gov Under stress, the rapid conversion of active 6-BAP to its inactive 9-glucoside form can prevent over-accumulation of the active hormone, which could be detrimental, while creating a reserve that can be potentially reactivated later. nih.gov

Future research must focus on the precise dynamics of 6-benzylaminopurine 9-(β-D-glucoside) during stress. This involves quantifying its accumulation and localization within plant tissues under specific abiotic (drought, salinity, extreme temperatures) and biotic (pathogen or herbivore attack) pressures. Investigating how the expression of glucosylation and deglucosylation enzymes changes during these stresses will reveal how the plant actively manages this specific cytokinin conjugate. Understanding this dynamic regulation is crucial for developing strategies to improve crop resilience in a changing climate. nih.govfrontiersin.org

Table 3: Documented Roles of 6-Benzylaminopurine (6-BAP) in Plant Stress Responses